6-Aza-spiro[4.5]decane hydrochloride
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Overview
Description
6-Aza-spiro[45]decane hydrochloride is a chemical compound with the molecular formula C9H18ClN It features a spirocyclic structure, which is characterized by two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aza-spiro[4.5]decane hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base, followed by conversion to the hydrochloride salt . The reaction is usually carried out in tetrahydrofuran (THF) as the solvent, and the product is isolated and purified through standard techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Aza-spiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic compounds.
Scientific Research Applications
6-Aza-spiro[4.5]decane hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Aza-spiro[4.5]decane hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The spirocyclic structure can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: This compound features an oxygen atom in the spirocyclic structure and has similar synthetic routes and applications.
6-Aza-spiro[4.5]decan-9-one hydrochloride: This derivative includes a ketone functional group and is used in similar research applications.
Uniqueness
6-Aza-spiro[45]decane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-6-9(5-1)7-3-4-8-10-9;/h10H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHAMYSKXHWQAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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